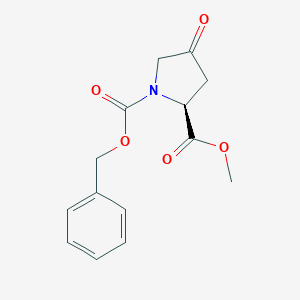

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFKZAWVKVORNI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469163 | |

| Record name | 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16217-15-5 | |

| Record name | 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS: 16217-15-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, bearing the CAS number 16217-15-5, is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. Its stereospecific structure makes it a valuable intermediate for the enantioselective synthesis of complex bioactive molecules.[1] This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its application as a key building block in the development of therapeutic agents, including dipeptidyl peptidase IV (DPP-IV) inhibitors and HIV integrase inhibitors. While direct biological activity of this compound is not extensively documented, its utility is demonstrated through the synthesis and biological evaluation of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 16217-15-5 | [2] |

| Molecular Formula | C₁₄H₁₅NO₅ | [2] |

| Molecular Weight | 277.27 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.306 g/cm³ | [2] |

| Boiling Point | 422.1 ± 45.0 °C at 760 mmHg | [2] |

| Flash Point | 209.0 ± 28.7 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylsulfoxide, Ethyl Acetate | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months | [2] |

Synthesis Protocol

The synthesis of this compound is commonly achieved through the oxidation of the corresponding hydroxyproline derivative. A general and efficient laboratory-scale protocol is detailed below.

Starting Material: (2S,4S)-N-CBZ-4-hydroxyproline methyl ester

Reagents and Equipment:

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Experimental Procedure:

-

Dissolve (2S,4S)-N-CBZ-4-hydroxyproline methyl ester (1.0 g, 3.6 mmol) in dichloromethane (20 mL) in a round-bottom flask.

-

To this solution, add Dess-Martin periodinane (3.0 g, 7.1 mmol) portion-wise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for approximately 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (5:1 v/v) as the eluent.

-

The product, N-Cbz-4-oxo-L-proline methyl ester (this compound), is obtained as a yellow oil. The expected yield is approximately 79.5%.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.47 (d, 2H, J=8.24 Hz), 7.38 (d, 2H, J=8.24 Hz), 7.24 (m, 1H), 5.09 (s, 2H), 4.18 (t, 1H), 3.68 (s, 3H), 3.38 (m, 1H), 3.32 (m, 1H), 2.21 (m, 1H), 1.96 (m, 1H).

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This chiral building block serves as a crucial starting material for the synthesis of various therapeutic agents. Its rigid pyrrolidine scaffold and stereocenter are key features for designing molecules with specific interactions with biological targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. The pyrrolidine moiety is a common feature in many DPP-IV inhibitors, mimicking the proline residue of natural substrates. This compound can be utilized as a precursor for the synthesis of novel DPP-IV inhibitors.

Hypothetical Synthetic Application Workflow:

Caption: General synthetic route from the core compound to DPP-IV inhibitors.

Signaling Pathway of DPP-IV Inhibition:

Caption: Mechanism of action of DPP-IV inhibitors in glucose homeostasis.

HIV Integrase Inhibitors

HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host genome. Inhibitors of this enzyme are a key component of highly active antiretroviral therapy (HAART). The core structure of this compound can be elaborated to synthesize potent HIV integrase inhibitors.

Hypothetical Synthetic Application Workflow:

Caption: General synthetic route from the core compound to HIV integrase inhibitors.

Signaling Pathway of HIV Integrase Inhibition:

Caption: Mechanism of action of HIV integrase inhibitors.

Potential as a Scaffold for Histone Deacetylase (HDAC) Inhibitors

While direct evidence for the HDAC inhibitory activity of the title compound is lacking, a study on a closely related benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopyrrolidine-1-carboxylate has shown good in vitro growth inhibitory potency and HDAC activity. This suggests that the 4-oxopyrrolidine core could serve as a scaffold for the development of novel HDAC inhibitors.

Conclusion

This compound is a versatile and valuable chiral intermediate in the field of medicinal chemistry. Its primary role is as a starting material for the stereoselective synthesis of complex heterocyclic compounds with significant therapeutic potential. This guide has provided essential technical information on its properties, synthesis, and its demonstrated utility in the development of DPP-IV and HIV integrase inhibitors, as well as its potential as a scaffold for HDAC inhibitors. Further research into the derivatization of this compound could lead to the discovery of novel drug candidates for a range of diseases.

References

An In-depth Technical Guide to (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative that has garnered significant interest in the fields of organic synthesis and pharmaceutical research. As a proline analogue, it serves as a valuable building block in the creation of complex, biologically active molecules and peptidomimetics.[1] Its stereospecific structure is crucial for its biological activity, making it a key intermediate in the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthetic protocol, and the general biological context of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | [2] |

| Synonyms | (2S)-N-Benzyloxycarbonyl-4-oxoproline methyl ester, (S)-1-(benzyloxycarbonyl)-4-oxoproline methyl ester | [1] |

| CAS Number | 16217-15-5 | [2] |

| Molecular Formula | C₁₄H₁₅NO₅ | [2] |

| Molecular Weight | 277.27 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.306 g/cm³ | [2] |

| Boiling Point | 422.1 ± 45.0 °C at 760 mmHg | [2] |

| Flash Point | 209.0 ± 28.7 °C | [2] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [2] |

| Refractive Index | 1.559 | [2] |

| LogP | 0.64 | [2] |

| SMILES | COC(=O)[C@H]1CN(C(=O)OCC2=CC=CC=C2)C(=O)C1 | [2] |

| InChI Key | XRFKZAWVKVORNI-LBPRGKRZSA-N | [2] |

Experimental Protocols

Representative Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a representative synthesis can be proposed based on established methods for the preparation of similar N-protected 4-oxoproline esters. The synthesis of enantiomerically pure forms of such compounds often involves sophisticated methodologies like asymmetric catalysis or chiral resolution techniques.[1] A common strategy involves the protection of the amino group of a proline derivative, followed by esterification and oxidation of the pyrrolidine ring.

Step 1: N-Protection of (2S,4R)-4-Hydroxyproline

(2S,4R)-4-Hydroxyproline is treated with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like a mixture of water and an organic solvent (e.g., dichloromethane or diethyl ether). This step introduces the benzyloxycarbonyl (Cbz or Z) protecting group onto the nitrogen atom of the pyrrolidine ring.

Step 2: Methyl Esterification

The carboxylic acid group of the N-Cbz protected hydroxyproline is then esterified to form the methyl ester. This can be achieved using various methods, such as reaction with methanol in the presence of an acid catalyst (e.g., hydrochloric acid or thionyl chloride) or by using a milder reagent like diazomethane.

Step 3: Oxidation of the Hydroxyl Group

The secondary alcohol at the 4-position of the pyrrolidine ring is oxidized to a ketone. Common oxidizing agents for this transformation include Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane. The reaction is typically carried out in an anhydrous organic solvent at low temperatures to minimize side reactions.

Step 4: Purification

The final product, this compound, is purified from the reaction mixture using standard techniques such as column chromatography on silica gel.

Biological Activity and Applications

This compound is recognized as a proline analogue.[2] Proline and its derivatives play crucial roles in various biological processes. They are integral components of proteins, particularly collagen, and are involved in cellular metabolism and stress responses.

Due to its structural similarity to proline, this compound is utilized as a key intermediate in the synthesis of peptidomimetics and other bioactive molecules.[1] The stereospecificity of the (S)-configuration is often critical for the desired biological activity of the final products.[1]

While specific signaling pathways directly modulated by this compound are not extensively documented in the available literature, proline metabolism itself is known to be regulated by and to influence key cellular signaling nodes. For instance, proline availability can impact pathways such as the amino acid stress response. It is plausible that, as a proline analogue, this compound could interact with enzymes and receptors involved in these pathways. Preliminary in vitro studies on similar compounds suggest potential inhibitory activity against certain proteases associated with inflammation and oxidative stress.[3]

The primary application of this compound in drug discovery lies in its role as a versatile chiral building block. Its structural features allow for further chemical modifications to fine-tune the properties of the resulting molecules, enhancing their binding affinity and selectivity for specific biological targets.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from (2S,4R)-4-Hydroxyproline.

Caption: Synthetic workflow for the target compound.

Conclusion

This compound is a fundamentally important chiral building block with well-defined physicochemical properties. Its value in medicinal chemistry and drug development is underscored by its role as a proline analogue, enabling the synthesis of complex and stereochemically pure bioactive molecules. Further research into its specific biological activities and interactions with cellular signaling pathways will likely unveil new therapeutic applications for compounds derived from this versatile intermediate.

References

Structure and stereochemistry of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and potential applications of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a chiral proline analogue of significant interest to researchers and professionals in drug development and medicinal chemistry.

Core Structure and Stereochemistry

This compound is a derivative of proline, an amino acid, featuring a pyrrolidine ring with a ketone group at the 4-position. The molecule possesses a single defined stereocenter at the 2-position, designated as (S), which is crucial for its biological activity and its utility as a chiral building block in asymmetric synthesis.[1] The nitrogen atom of the pyrrolidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid at the 2-position is esterified as a methyl ester.

The stereospecific nature of this compound makes it a valuable precursor for the synthesis of complex molecules with high enantioselectivity.[1] The benzyl and methyl ester functional groups offer sites for selective chemical transformations, such as deprotection and further derivatization, while the 4-oxo group provides a handle for nucleophilic additions or reductions to introduce further structural diversity.[1]

Caption: Molecular scaffold of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₅ | [2] |

| Molecular Weight | 277.27 g/mol | [2] |

| CAS Number | 16217-15-5 | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.306 g/cm³ | [2] |

| Boiling Point | 422.1 ± 45.0 °C at 760 mmHg | [2] |

| Flash Point | 209.0 ± 28.7 °C | [2] |

| LogP | 0.64 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Defined Atom Stereocenter Count | 1 | [2] |

| InChI Key | XRFKZAWVKVORNI-LBPRGKRZSA-N | [2] |

Synthesis and Experimental Protocols

A proposed multi-step synthesis is outlined below. This protocol is a representative example and may require optimization for specific laboratory conditions.

Proposed Synthetic Pathway:

Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Protection of L-Glutamic Acid: L-glutamic acid is first converted to its dimethyl ester, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) in the presence of a base.

-

Step 2: Dieckmann Condensation: The resulting N-Cbz-L-glutamic acid dimethyl ester undergoes an intramolecular Dieckmann condensation using a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to form the 4-methoxycarbonyl-5-oxopyrrolidine ring system.

-

Step 3: Hydrolysis and Decarboxylation: The product from the Dieckmann condensation is subjected to acidic hydrolysis to remove one of the ester groups via decarboxylation, yielding (S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate.

-

Step 4: Oxidation: The secondary alcohol at the 4-position is then oxidized to the corresponding ketone using a mild oxidizing agent, such as Swern oxidation or Dess-Martin periodinane, to afford the final product, this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely published, the following table summarizes the expected spectroscopic data based on its structure and data from closely related analogues.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 7.4-7.2 (m, 5H, Ar-H), 5.2 (s, 2H, -CH₂-Ph), 4.5 (dd, 1H, C2-H), 3.7 (s, 3H, -OCH₃), 3.9-3.6 (m, 2H, C5-H₂), 2.9-2.6 (m, 2H, C3-H₂) |

| ¹³C NMR | δ (ppm): 205 (C=O, C4), 172 (C=O, ester), 155 (C=O, carbamate), 136 (Ar-C), 128-127 (Ar-CH), 67 (-CH₂-Ph), 58 (C2), 52 (-OCH₃), 48 (C5), 38 (C3) |

| IR (cm⁻¹) | ~2950 (C-H), ~1750 (C=O, ketone and ester), ~1700 (C=O, carbamate), ~1200 (C-O) |

| Mass Spec (ESI+) | m/z: 278.0974 [M+H]⁺, 300.0793 [M+Na]⁺ |

Applications in Drug Discovery and Development

This compound serves as a versatile chiral building block for the synthesis of a wide range of biologically active molecules.[1] The pyrrolidine scaffold is a common motif in many pharmaceuticals and natural products. The presence of multiple functional groups allows for the generation of diverse chemical libraries for high-throughput screening.

Derivatives of 4-oxopyrrolidine have been investigated for various therapeutic applications, including as neuroprotective agents and enzyme inhibitors. For instance, some derivatives have shown potential as inhibitors of histone deacetylases (HDACs) or farnesyltransferase.[4] However, specific biological activity and target engagement for the title compound have not been extensively reported in the public domain.

The general workflow for utilizing this compound in a drug discovery program is depicted below.

Caption: Utilization of the compound in a drug discovery pipeline.

References

Technical Guide: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a chiral pyrrolidine derivative with significant potential in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its established role as a versatile building block in drug discovery. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide discusses the broader context of the pyrrolidine scaffold's importance in developing novel therapeutics.

Chemical Identity and Nomenclature

This compound is a proline analogue that serves as a key intermediate in organic synthesis.[1][2] Its stereospecific structure is crucial for the enantioselective synthesis of complex molecules.[1]

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate[1] |

| Alternate IUPAC Names | (2S)-4-Oxo-1,2-pyrrolidinedicarboxylic Acid 1-Benzyl 2-Methyl Ester[1] |

| CAS Number | 16217-15-5[1] |

| Molecular Formula | C₁₄H₁₅NO₅[1] |

| Molecular Weight | 277.27 g/mol [1] |

| InChI Key | XRFKZAWVKVORNI-LBPRGKRZSA-N[1] |

| SMILES | O=C(OC([H])([H])C1=C([H])C([H])=C([H])C([H])=C1[H])N1C([H])([H])C(=O)C([H])([H])[C@@]1([H])C(=O)OC([H])([H])[H][1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid/oil | [1] |

| Density | 1.306 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 422.1 ± 45.0 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 209.0 ± 28.7 °C (Predicted) | [1] |

| Solubility | Chloroform, Dichloromethane, Dimethylsulfoxide, Ethyl Acetate | |

| LogP | 0.64 | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound from (2S,4S)-N-CBZ-4-hydroxyproline methyl ester.

Materials and Reagents

-

(2S,4S)-N-CBZ-4-hydroxyproline methyl ester

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Experimental Procedure

-

To a solution of (2S,4S)-N-CBZ-4-hydroxyproline methyl ester (1.0 g, 3.6 mmol) in dichloromethane (20 mL), add Dess-Martin periodinane (3.0 g, 7.1 mmol) portion-wise.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (5/1 v/v).

-

The product, N-Cbz-4-oxo-L-proline methyl ester (this compound), is obtained as a yellow oil.

Expected Yield and Characterization

-

Yield: 0.79 g (79.5%)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.47 (d, 2H, J=8.24 Hz), 7.38 (d, 2H, J=8.24 Hz), 7.24 (m, 1H), 5.09 (s, 2H), 4.18 (t, 1H), 3.68 (s, 3H), 3.38 (m, 1H), 3.32 (m, 1H), 2.21 (m, 1H), 1.96 (m, 1H).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Role in Drug Discovery and Development

This compound is a valuable chiral building block for the development of bioactive compounds and asymmetric catalysts.[1] The pyrrolidine scaffold is a prominent feature in many biologically active molecules and approved drugs, owing to its ability to introduce three-dimensionality and stereochemical complexity.

While specific biological targets and quantitative activity data for this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds with a wide range of activities. For instance, derivatives of the 4-oxopyrrolidine core have been investigated as potential histone deacetylase (HDAC) inhibitors. Furthermore, other substituted pyrrolidine derivatives have shown promise as neuroprotective agents and inhibitors of various enzymes.

The structural features of this compound, including the benzyl and methyl ester groups, allow for further chemical modifications to explore structure-activity relationships (SAR) and optimize properties for specific biological targets.[1] Researchers can utilize this intermediate to synthesize libraries of novel compounds for screening against various diseases.

Logical Relationship Diagram for Drug Discovery Application

Caption: General workflow for utilizing the compound in drug discovery.

Conclusion

This compound is a well-characterized chiral intermediate with established synthetic utility. Its physicochemical properties and a reliable synthesis protocol are readily available, making it an accessible tool for research and development. While direct biological activity data for this specific compound is limited, its structural framework is of high interest in medicinal chemistry. This guide provides the foundational technical information required for its application and underscores its potential as a starting point for the discovery of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted.

References

Molecular weight and formula of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

An In-Depth Technical Guide to (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Introduction

This compound is a proline derivative, a class of organic compounds that are analogs of the amino acid proline.[1][2] As a member of the pyrrolidine family, this molecule features a five-membered nitrogen-containing heterocycle, which is a common scaffold in many biologically active compounds and natural products. The presence of the 4-oxo group and the dicarboxylate substituents at positions 1 and 2 make it a versatile building block in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, biological significance, and potential applications for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅NO₅ | [1][2][3] |

| Molecular Weight | 277.27 g/mol | [1][2][3] |

| CAS Number | 16217-15-5 | [2][3] |

| Appearance | Colorless to light yellow liquid | [2][3][4] |

| Density | 1.306 g/cm³ | [2][3][4] |

| Boiling Point | 422.1 ± 45.0 °C at 760 mmHg | [3] |

| Flash Point | 209.0 ± 28.7 °C | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bond Count | 5 | [3] |

Biological Context and Drug Development Potential

While specific biological activities for this compound are not extensively detailed in the literature, its structural class—oxopyrrolidine derivatives—is of significant interest in drug development. Amino acid derivatives, in general, have been explored for their potential as ergogenic supplements, which may influence the secretion of anabolic hormones, provide a fuel source during exercise, and support mental performance.[1][2][3]

The broader family of oxopyrrolidine and pyrrolidine dicarboxylate derivatives has been investigated for a wide range of therapeutic applications, highlighting the potential of this chemical scaffold.

-

Anticancer and Antimicrobial Agents: Various 5-oxopyrrolidine derivatives have demonstrated promising in vitro anticancer activity against cell lines like A549 (human lung adenocarcinoma) and selective antimicrobial activity against multidrug-resistant pathogens such as Staphylococcus aureus.[5]

-

Neuroprotective Agents: A series of 1-benzyl-5-oxopyrrolidine derivatives have been designed as neuroprotective agents that act against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.[6] These compounds can attenuate Ca²⁺ influx and may target the NR2B-NMDA receptor, showing potential for treating neurodegenerative conditions.[6]

-

Enzyme Inhibitors: Pyrrolidine-based structures are key components of various enzyme inhibitors. For instance, derivatives have been developed as novel histone deacetylase (HDAC) inhibitors[7] and potent, orally bioavailable Factor Xa inhibitors for anticoagulant therapy.[8]

The diverse biological activities of related compounds suggest that this compound is a valuable starting material or intermediate for synthesizing novel therapeutic agents.

Experimental Protocols

Below is a generalized workflow for the potential synthesis or modification of such compounds.

This workflow illustrates a logical progression from starting materials to the final purified product. The "Functional Group Modification" step could involve various standard organic reactions to introduce diversity and tailor the molecule for specific biological targets, such as those described for other pyrrolidone-based compounds.[9]

Conclusion

This compound is a well-characterized chemical entity with significant potential as a scaffold and building block in drug discovery. While direct biological data on this specific molecule is limited, the extensive research into related oxopyrrolidine structures demonstrates their value in developing novel therapeutics for cancer, infectious diseases, and neurological disorders. The established physicochemical properties provide a solid foundation for its use in synthetic chemistry, and generalized protocols offer a clear path for its incorporation into drug development pipelines. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Amino Acid Derivatives | 16217-15-5 | Invivochem [invivochem.com]

- 4. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure‐based Drug Design of Pyrrolidine‐1, 2‐dicarboxamides as a Novel Series of Orally Bioavailable Factor Xa Inhibitors | Semantic Scholar [semanticscholar.org]

- 9. chemrxiv.org [chemrxiv.org]

Commercial Availability and Technical Guide for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key building block in synthetic organic chemistry and drug discovery. This document serves as a resource for researchers and professionals in the pharmaceutical and biotechnology industries, offering information on suppliers, physicochemical properties, and a representative synthetic protocol.

Introduction

This compound, also known as (S)-1-Benzyloxycarbonyl-4-oxoproline methyl ester, is a chiral pyrrolidine derivative.[1][2] Its stereospecific structure makes it a valuable intermediate for the synthesis of complex, biologically active molecules with high enantioselectivity.[3] This compound is particularly utilized in the development of novel therapeutic agents.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 16217-15-5 | [1][2][3][4][5][6] |

| Molecular Formula | C14H15NO5 | [2] |

| Molecular Weight | 277.27 g/mol | [2][5] |

| Appearance | Colorless to light yellow liquid/oil | [2][7][8][] |

| Boiling Point | 422.1 ± 45.0 °C at 760 mmHg | [8] |

| Density | 1.306 g/cm³ | [2][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylsulfoxide, Ethyl Acetate | [2] |

| Storage | Recommended storage at -20°C for long-term stability. | [7][8] |

Commercial Suppliers

This compound is available from a variety of chemical suppliers. While pricing and specific quantities often require a direct inquiry or registration on the supplier's website, the following table summarizes the known vendors of this compound. Purity levels are generally high, with some suppliers explicitly stating ≥95%.

| Supplier | Website | Purity | Available Quantities | Notes |

| MedchemExpress | --INVALID-LINK-- | Not specified; High purity implied | Inquire | For research use only.[10] |

| InvivoChem | --INVALID-LINK-- | Not specified | Inquire | Proline analogue.[8] |

| Parchem | --INVALID-LINK-- | Not specified | Inquire | Specialty chemical supplier. |

| BLDpharm | --INVALID-LINK-- | Not specified | Inquire | Research chemical supplier. |

| TargetMol | --INVALID-LINK-- | Not specified | Inquire | For life science research.[4] |

| Apollo Scientific | --INVALID-LINK-- | ≥95% | Inquire | Chemical data available.[11] |

| ChemicalBook | --INVALID-LINK-- | Not specified | Inquire | Provides some physical properties.[1][12] |

| Felix | --INVALID-LINK-- | Not specified | 1g, 5g, 25g (Inquire for price) | Proline derivative.[5] |

Experimental Protocols

Representative Synthesis of N-protected 4-oxo-L-proline Derivatives

A common synthetic route involves the oxidation of a protected 4-hydroxy-L-proline derivative. A Chinese patent (CN104788353A) outlines a method for synthesizing N-Cbz-L-4-oxoproline from L-hydroxyproline, which can be adapted for the methyl ester. The key steps involve:

-

Protection of the Amine: The synthesis typically starts with the protection of the nitrogen atom of a proline derivative, in this case, using a benzyloxycarbonyl (Cbz or Z) group.

-

Oxidation of the Hydroxyl Group: The secondary alcohol at the 4-position of the pyrrolidine ring is then oxidized to a ketone.

Detailed Methodology (Representative)

-

Step 1: N-Benzyloxycarbonyl Protection of 4-Hydroxy-L-proline:

-

trans-4-Hydroxy-L-proline is protected with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.

-

-

Step 2: Esterification:

-

The carboxylic acid of the N-Cbz-4-hydroxy-L-proline is esterified to the methyl ester.

-

-

Step 3: Oxidation to the Ketone:

-

The N-Cbz-4-hydroxy-L-proline methyl ester is oxidized to the corresponding 4-oxo derivative. Common oxidation reagents for this transformation include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or using reagents like Dess-Martin periodinane or a chromium-based oxidant. A patent (CN104788353A) describes using a hypochlorite solution with a TEMPO catalyst for the oxidation of N-Boc-L-hydroxyproline, which could be adapted for the N-Cbz protected methyl ester.

-

-

Work-up and Purification:

-

The reaction mixture is typically quenched and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the final product.

-

Quality Control and Procurement Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of this compound for research and development purposes.

Caption: Procurement and Quality Control Workflow for Chemical Reagents.

Synthetic Pathway Overview

The following diagram outlines a plausible synthetic pathway for this compound starting from (2S,4R)-4-Hydroxy-L-proline.

Caption: Plausible Synthetic Pathway from 4-Hydroxy-L-proline.

References

- 1. 16217-15-5 CAS Manufactory [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 16217-15-5(this compound) | Kuujia.com [kuujia.com]

- 4. targetmol.cn [targetmol.cn]

- 5. This compound-产品信息-Felix [felixbio.cn]

- 6. 16217-15-5(this compound) | Kuujia.com [kuujia.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Amino Acid Derivatives | 16217-15-5 | Invivochem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 16217-15-5 Cas No. | (S)-Cbz 1-methyl-4-oxopyrrolidine-2-carboxylate | Apollo [store.apolloscientific.co.uk]

- 12. This compound CAS#: 16217-15-5 [m.chemicalbook.com]

Safety and Handling Precautions for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide

Disclaimer: This document provides a summary of available safety and handling information for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. As of the date of this publication, a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not publicly available. The information herein is compiled from supplier data and extrapolated from the safety profiles of structurally similar compounds. This guide should be used as a supplementary resource to standard laboratory safety practices and professional judgment. All laboratory work should be conducted with a thorough risk assessment for the specific procedures being undertaken.

Introduction

This compound is a proline derivative used in chemical synthesis and drug discovery.[1][2][3] As a novel research chemical, comprehensive safety and toxicological data are not fully established. This guide provides researchers, scientists, and drug development professionals with a summary of the known properties and recommended safety precautions for handling this compound.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of this compound. This data is primarily sourced from chemical suppliers.

| Property | Value | Source |

| CAS Number | 16217-15-5 | InvivoChem, ChemicalBook |

| Molecular Formula | C₁₄H₁₅NO₅ | InvivoChem |

| Molecular Weight | 277.27 g/mol | InvivoChem |

| Appearance | Colorless to light yellow liquid/oil | InvivoChem, ChemicalBook |

| Density | 1.306 g/cm³ (Predicted) | ChemicalBook |

| Boiling Point | 422.1 ± 45.0 °C (Predicted) | ChemicalBook |

| Storage Temperature | Sealed in dry, Room Temperature or Refrigerated | ChemicalBook, YC-2555 SDS[4] |

Hazard Identification and General Precautions

Due to the absence of a specific SDS, the potential hazards of this compound must be inferred from its chemical structure and the known hazards of similar compounds. Structurally related compounds, such as other N-benzyl and pyrrolidine derivatives, may cause skin, eye, and respiratory irritation.[5] It is prudent to handle this compound as potentially hazardous.

General Handling Precautions:

-

Avoid contact with skin and eyes.[4]

-

Avoid inhalation of vapor or mist.[4]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from sources of ignition.[4]

The following diagram illustrates a general workflow for handling research chemicals with unknown hazard profiles.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure. The following recommendations are based on general laboratory safety standards for handling chemicals of unknown toxicity.

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects eyes from splashes. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |

| Skin and Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |

| Respiratory Protection | Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if vapors or aerosols may be generated outside of a fume hood. | Prevents inhalation of vapors or mists. |

First Aid Measures

The following first aid measures are based on general procedures for chemical exposure and should be followed in case of accidental contact. Medical attention should be sought immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

The following diagram outlines the decision-making process for first aid in the event of an exposure.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

| Condition | Recommendation |

| Storage Temperature | Store in a tightly sealed container in a dry and well-ventilated place.[4] Recommended storage is at room temperature or refrigerated. |

| Stability | Stable under recommended storage conditions. |

| Incompatibilities | Avoid strong oxidizing agents. |

Accidental Release and Disposal

Spill Response:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material and place it in a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not allow the material to enter drains or waterways.

Experimental Protocols

No specific experimental protocols for the handling of this compound were found in the public domain. Researchers should develop their own standard operating procedures (SOPs) based on the intended use, incorporating the safety precautions outlined in this guide and a thorough risk assessment.

Conclusion

While this compound is a valuable compound in research, the lack of a comprehensive and verified Safety Data Sheet necessitates a cautious approach to its handling. By adhering to the general safety principles for research chemicals, utilizing appropriate personal protective equipment, and following the guidance extrapolated from similar compounds, researchers can minimize the risks associated with its use. It is imperative to treat this and all novel compounds as potentially hazardous until proven otherwise.

References

Navigating the Stability of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage and handling conditions for (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a key proline derivative intermediate in pharmaceutical research and development.[1][2][3][4] Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and performance in sensitive synthetic applications.

This compound is a chiral pyrrolidine derivative valued as a building block in the synthesis of complex bioactive molecules.[2][5] Its structural integrity is paramount for achieving desired stereoselectivity and pharmacological outcomes in drug discovery programs. This document outlines the recommended storage temperatures, handling procedures, and a representative protocol for assessing the long-term stability of this compound.

Recommended Storage Conditions

The stability of this compound is contingent on appropriate storage temperatures and conditions. The compound is typically supplied as a colorless to light yellow liquid.[6] While it is stable at ambient temperatures for short durations, such as during shipping, long-term storage requires controlled environments to prevent degradation.[6]

For the pure, undissolved compound, storage at -20°C is recommended.[1][6] When in solvent, more stringent conditions are advised, with a recommended temperature of -80°C to ensure stability over several months.[1][6] It is imperative to store the compound in a tightly sealed container in a dry, well-ventilated area to protect it from moisture and atmospheric contaminants.[5][7][8]

A summary of the recommended storage conditions is provided in the table below:

| Form | Storage Temperature | Recommended Duration | Notes |

| Pure Compound | Room Temperature | Short-term (days) | Acceptable for transient periods like shipping.[6][9] |

| 4°C | Up to 2 years | For intermediate-term storage.[6] | |

| -20°C | Up to 3 years | Recommended for long-term storage of the neat material.[1][6] | |

| In Solvent | -20°C | Up to 1 month | For working solutions requiring frequent access.[6] |

| -80°C | Up to 6 months | Optimal for long-term storage of stock solutions.[1][6] |

Handling and Safety Precautions

Proper handling of this compound is essential for user safety and to maintain the integrity of the compound. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8] All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[7][10]

Direct contact with skin and eyes should be avoided.[7][11] In case of accidental contact, the affected area should be flushed immediately with copious amounts of water.[10] It is also recommended to avoid the formation of aerosols or mists during handling.[5]

The following diagram illustrates the recommended workflow for the receipt, handling, and storage of this compound:

Experimental Protocol for Stability Assessment

While specific degradation pathways for this compound are not extensively documented in publicly available literature, a general protocol for a stability-indicating assay can be established based on standard pharmaceutical practices. This typically involves subjecting the compound to stress conditions and monitoring its purity over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Objective: To assess the stability of this compound under accelerated storage conditions and develop a stability-indicating analytical method.

Methodology:

-

Reference Standard Preparation: A well-characterized, high-purity batch of the compound is designated as the reference standard. A stock solution is prepared in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Forced Degradation Studies: The compound is subjected to various stress conditions to induce degradation. This helps in identifying potential degradation products and ensures the analytical method can separate them from the parent compound. Typical stress conditions include:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 48 hours (solid state).

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

-

-

HPLC Method Development: A reverse-phase HPLC method with UV detection is developed to separate the parent compound from any degradation products. Key parameters to optimize include the column, mobile phase composition (e.g., acetonitrile/water gradient), pH, and detection wavelength.

-

Accelerated Stability Study: Samples of the compound are stored at accelerated stability conditions (e.g., 40°C / 75% relative humidity) for a defined period (e.g., 1, 3, and 6 months).[1]

-

Sample Analysis: At each time point, the stored samples are analyzed by the validated HPLC method. The peak area of the parent compound is compared to that of the reference standard to determine the remaining purity. Any degradation products are also quantified.

The following diagram illustrates the logical flow of a stability assessment study:

By adhering to the storage and handling guidelines outlined in this document, researchers and drug development professionals can ensure the long-term viability and reliability of this compound in their scientific endeavors. The provided experimental framework for stability assessment offers a robust approach to further characterize the stability profile of this important synthetic intermediate.

References

- 1. (2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | 489446-77-7 | Benchchem [benchchem.com]

- 2. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Structural Biology of Proline Catabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsm.com [ijpsm.com]

- 5. 16217-15-5(this compound) | Kuujia.com [kuujia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Amino Acid Derivatives | 16217-15-5 | Invivochem [invivochem.com]

- 9. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Determining the Solubility Profile of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for determining the solubility of the proline derivative, (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, in a range of common laboratory solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines the requisite experimental protocols and data presentation structures to enable researchers to generate and report this critical physicochemical property. Understanding the solubility of this compound is a fundamental prerequisite for its application in chemical synthesis, purification, formulation, and various biological assays.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₅ | [1] |

| Molecular Weight | 277.27 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.306 g/cm³ | [1][2][3] |

| LogP | 0.64 | [1] |

The positive LogP value suggests a degree of lipophilicity, indicating that the compound is likely to exhibit better solubility in organic solvents compared to aqueous media.

Experimental Protocol for Solubility Determination

A common and effective method for determining the solubility of a compound is the shake-flask method, which is considered the gold standard for its simplicity and reliability.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide) of high purity.

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifugation can be used to facilitate phase separation.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Data Presentation: Solubility Profile

The quantitative solubility data obtained from the experimental protocol should be organized into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound.

This comprehensive approach will enable researchers to generate the necessary solubility data for this compound, facilitating its effective use in research and development.

References

An In-depth Technical Guide to (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative that serves as a crucial building block in the asymmetric synthesis of various pharmaceutical agents. Its rigid, stereochemically defined structure makes it an invaluable intermediate for creating complex, biologically active molecules with high enantioselectivity. This technical guide provides a comprehensive review of the available literature on its synthesis, physicochemical properties, and notable applications in the development of novel therapeutics, particularly in the areas of diabetes and viral infections.

Physicochemical Properties

This compound is a colorless to light yellow oil.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₅ | [1] |

| Molecular Weight | 277.27 g/mol | [1] |

| CAS Number | 16217-15-5 | [1] |

| Appearance | Colorless to light yellow liquid/oil | [1][2] |

| Density | 1.306 ± 0.06 g/cm³ | [1][2] |

| Boiling Point | 422.1 ± 45.0 °C at 760 mmHg | [1][2] |

| Flash Point | 209.0 ± 28.7 °C | [1] |

| Solubility | Chloroform, Dichloromethane, Dimethylsulfoxide, Ethyl Acetate | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis

The most commonly cited method for the synthesis of this compound involves the oxidation of the corresponding 4-hydroxyproline derivative.

Experimental Protocol: Synthesis from (2S,4S)-N-CBZ-4-hydroxyproline methyl ester[2]

Reaction Scheme:

Caption: Oxidation of (2S,4S)-N-CBZ-4-hydroxyproline methyl ester.

Procedure:

-

To a solution of (2S,4S)-N-CBZ-4-hydroxyproline methyl ester (1.0 g, 3.6 mmol) in dichloromethane (DCM, 20 mL), add Dess-Martin periodinane (3.0 g, 7.1 mmol) in portions.

-

Stir the reaction mixture at room temperature for 1.0 hour.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a solvent system of petroleum ether/ethyl acetate (5/1, v/v) to yield the product.

Quantitative Data:

| Product | Yield | Appearance | ¹H NMR Data (400 MHz, CDCl₃) δ (ppm) |

| This compound | 79.5% | Yellow oil | 7.47 (d, 2H, J=8.24 Hz), 7.38 (d, 2H, J=8.24 Hz), 7.24 (m, 1H), 5.09 (s, 2H), 4.18 (t, 1H), 3.68 (s, 3H), 3.38 (m, 1H), 3.32 (m, 1H), 2.21 (m, 1H), 1.96 (m, 1H) |

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various bioactive molecules, leveraging its chiral scaffold to impart specific stereochemistry to the final compounds.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

This compound is utilized in the preparation of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[2] The pyrrolidine core serves as a scaffold to which other functional groups are attached to achieve potent and selective inhibition of the DPP-IV enzyme.

HIV Integrase Inhibitors

This compound is also employed in the synthesis of (hydroxy)(carbamoyl)pyrimidinones, which are potent and orally bioavailable HIV integrase inhibitors.[2] The stereocenter of the pyrrolidine ring is crucial for the proper orientation of the pharmacophoric groups that interact with the active site of the HIV integrase enzyme.

The general workflow for the application of this molecule in drug discovery is outlined below.

Caption: General workflow for drug discovery applications.

Conclusion

This compound is a synthetically versatile and valuable chiral building block for the development of new pharmaceuticals. Its well-defined stereochemistry and functional handles allow for the construction of complex molecular architectures with high precision. The detailed synthetic protocol and physicochemical data provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of its reactivity and application in the synthesis of other classes of bioactive molecules is an active area of research with the potential for significant contributions to medicinal chemistry and drug discovery.

References

Methodological & Application

Application Note: Synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate from L-proline

Abstract

This application note provides a detailed protocol for the multi-step synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, a valuable proline derivative, commencing from the readily available and chiral starting material, L-proline.[1] The synthetic route involves three key transformations: N-protection of the proline amine with a benzyloxycarbonyl (Cbz) group, subsequent oxidation of the pyrrolidine ring at the C-4 position to introduce a ketone functionality, and finally, esterification of the carboxylic acid to afford the target methyl ester. This document is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, providing comprehensive experimental procedures, data presentation, and a visual representation of the synthetic workflow.

Introduction

Proline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and complex molecules due to their unique conformational constraints.[2][3] The 4-oxo-pyrrolidine-2-carboxylic acid scaffold, in particular, serves as a versatile intermediate for the preparation of various biologically active compounds, including enzyme inhibitors and peptide mimetics.[4][5] The synthesis described herein provides a reliable method for accessing the N-Cbz and methyl ester protected form of (S)-4-oxoproline, which is primed for further chemical modifications.

Overall Synthetic Scheme

The synthesis of this compound from L-proline is accomplished through the following three-step sequence:

-

Step 1: Synthesis of (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline)

-

Step 2: Synthesis of (S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (N-Cbz-4-oxo-L-proline)

-

Step 3: Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline)

This procedure outlines the protection of the secondary amine of L-proline with a benzyloxycarbonyl (Cbz) group.

Materials:

-

L-proline

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-proline in an aqueous solution of sodium hydroxide in a round-bottom flask, and cool the mixture in an ice bath.

-

To the cooled solution, add benzyl chloroformate and a solution of sodium hydroxide simultaneously at a rate that maintains the temperature below 5 °C and the pH between 9 and 10.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid, which will cause the product to precipitate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-proline as a white solid or a viscous oil.[6][7]

Step 2: Synthesis of (S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (N-Cbz-4-oxo-L-proline)

This step involves the oxidation of the C-4 position of the N-Cbz-L-proline. While direct oxidation of proline can be challenging, a common route involves the oxidation of a 4-hydroxyproline derivative.[8][9] For the purpose of this protocol starting from L-proline, a method for direct oxidation or a two-step hydroxylation/oxidation is implied. A common method for the oxidation of N-acyl proline derivatives involves reagents such as ruthenium tetroxide (generated in situ from RuCl₃ and NaIO₄).

Materials:

-

(S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline)

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Acetonitrile

-

Water

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dissolve N-Cbz-L-proline in a mixture of acetonitrile, water, and carbon tetrachloride.

-

Add a catalytic amount of Ruthenium(III) chloride hydrate to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium periodate portion-wise over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by adding isopropanol to consume any excess oxidant.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate and wash it successively with water, a saturated solution of sodium bicarbonate, and a 10% solution of sodium thiosulfate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-4-oxo-L-proline.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

This final step is the esterification of the carboxylic acid group of N-Cbz-4-oxo-L-proline to yield the target compound.

Materials:

-

(S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (N-Cbz-4-oxo-L-proline)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or a catalytic amount of sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend N-Cbz-4-oxo-L-proline in anhydrous methanol in a round-bottom flask and cool the mixture to 0 °C.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | L-proline | (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid | Benzyl chloroformate, NaOH | Dioxane/Water | 85-95 |

| 2 | (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid | (S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | RuCl₃, NaIO₄ | Acetonitrile/Water/CCl₄ | 50-70 |

| 3 | (S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | This compound | Thionyl chloride, Methanol | Methanol | 80-90 |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. N-Benzyloxycarbonyl-L-proline | 1148-11-4 | TCI AMERICA [tcichemicals.com]

- 8. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Asymmetric Synthesis of Chiral Pyrrolidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral pyrrolidine derivatives, focusing on an organocatalytic approach. The pyrrolidine scaffold is a crucial structural motif in a vast number of pharmaceuticals and natural products.[1][2] The ability to synthesize these compounds with high enantiomeric purity is therefore of paramount importance in drug discovery and development.[3][4]

Application Highlight: Organocatalytic Asymmetric Michael Addition for the Synthesis of Bioactive γ-Aminobutyric Acid (GABA) Analogues

Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl ethers and their derivatives, have proven to be highly effective in promoting enantioselective transformations.[5][6] A prominent application is the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes.[7][8] This reaction is a powerful tool for the construction of chiral γ-nitro aldehydes, which are versatile intermediates that can be readily converted into valuable bioactive molecules, including derivatives of γ-aminobutyric acid (GABA).[7]

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its analogues, such as (R)-baclofen (a muscle relaxant), (S)-pregabalin (an anticonvulsant), and (R)-phenibut (an anxiolytic), are clinically important drugs.[7] The organocatalytic synthesis of chiral pyrrolidines provides an efficient pathway to these therapeutic agents.

Featured Compound: Chiral cis-2,5-Disubstituted Pyrrolidine Organocatalyst

This application note focuses on the use of a chiral cis-2,5-disubstituted pyrrolidine organocatalyst for the enantioselective Michael addition of nitromethane to various α,β-unsaturated aldehydes.[7][9] This class of catalysts has demonstrated excellent yields and high enantioselectivities in these reactions.[7][9]

Data Presentation: Catalyst Performance in Asymmetric Michael Addition

The following table summarizes the performance of a chiral cis-2,5-disubstituted pyrrolidine organocatalyst in the asymmetric Michael addition of nitromethane to a range of α,β-unsaturated aldehydes. The reaction consistently yields the corresponding γ-nitro aldehydes with high yields and enantiomeric excess (ee).

| Entry | α,β-Unsaturated Aldehyde (Substrate) | Product | Yield (%) | ee (%) |

| 1 | Cinnamaldehyde | 4-nitro-3-phenylbutanal | 91 | >99 |

| 2 | (E)-3-(4-chlorophenyl)acrylaldehyde | 3-(4-chlorophenyl)-4-nitrobutanal | 92 | 99 |

| 3 | (E)-3-(4-methoxyphenyl)acrylaldehyde | 3-(4-methoxyphenyl)-4-nitrobutanal | 85 | >99 |

| 4 | (E)-3-(2-chlorophenyl)acrylaldehyde | 3-(2-chlorophenyl)-4-nitrobutanal | 88 | >99 |

| 5 | (E)-3-(thiophen-2-yl)acrylaldehyde | 4-nitro-3-(thiophen-2-yl)butanal | 89 | 99 |

| 6 | (E)-hex-2-enal | 4-nitroheptanal | 75 | 98 |

| 7 | (E)-5-methylhex-2-enal | 6-methyl-4-nitroheptanal | 51 | 96 |

Data sourced from reference[7]. Conditions: α,β-unsaturated aldehyde, nitromethane, 10 mol% catalyst, 20 mol% benzoic acid in a solvent at a specified temperature.

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Nitromethane to α,β-Unsaturated Aldehydes

This protocol is adapted from the work of Zhang et al.[7]

Materials:

-

Chiral cis-2,5-disubstituted pyrrolidine organocatalyst (e.g., as synthesized in[7])

-

α,β-Unsaturated aldehyde

-

Nitromethane

-

Benzoic acid

-

Anhydrous solvent (e.g., Toluene or MeOH)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the chiral cis-2,5-disubstituted pyrrolidine organocatalyst (0.02 mmol, 10 mol%).

-

Add benzoic acid (0.04 mmol, 20 mol%).

-

Add the anhydrous solvent (400 µL).

-

Add the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv.).

-

Add nitromethane (0.4 mmol, 2.0 equiv.).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

-

Determine the enantiomeric excess (ee) of the product by chiral stationary phase HPLC analysis.

Protocol for the Synthesis of a Highly Functionalized Chiral Pyrrolidine from a Michael Adduct

This protocol outlines the conversion of the γ-nitro aldehyde product into a polysubstituted pyrrolidine derivative, based on the methodology described by Ruiz et al.[10]

Materials:

-

Enantioenriched γ-nitro aldehyde (from Protocol 1)

-

Zinc dust

-

Aqueous HCl

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the enantioenriched γ-nitro aldehyde in a suitable solvent such as methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add zinc dust in portions, followed by the slow addition of aqueous HCl while maintaining the temperature at 0 °C. This step facilitates the chemoselective reduction of the nitro group to an amine.

-

Stir the reaction mixture at 0 °C for the specified time, monitoring the reaction by TLC until the starting material is consumed.

-

Upon completion of the reduction, the intermediate amino aldehyde will undergo spontaneous intramolecular cyclization to form a cyclic imine (dihydropyrrole).

-

To this crude mixture, add sodium borohydride (NaBH₄) in portions at 0 °C to reduce the imine.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the highly functionalized chiral pyrrolidine.

Mandatory Visualizations

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 3. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Xanthohumol as a Key Intermediate in the Synthesis of a Potent Anticancer Bioactive Molecule

Introduction

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of intermediates in the biosynthesis of flavonoids and other bioactive compounds.[1][2] Their versatile chemical structure allows for a wide range of modifications, making them privileged scaffolds in medicinal chemistry for the development of novel therapeutic agents.[2] One such prominent chalcone is Xanthohumol (XN), a prenylated flavonoid found in the hop plant (Humulus lupulus).[3] Xanthohumol has garnered substantial interest due to its potent anticancer properties, acting on various signaling pathways to inhibit cancer cell proliferation and induce apoptosis.[4][5][6][7][8] This document provides detailed application notes and protocols for the use of chalcone intermediates in the synthesis of Xanthohumol and outlines its mechanism of action in cancer cells.

Data Presentation

Table 1: Summary of Synthetic Yields for Xanthohumol

| Step No. | Reaction | Starting Material | Product | Yield (%) | Reference |

| 1-5 | Multi-step synthesis | Naringenin | Isoxanthohumol | ~32% (for 5 steps) | [9] |

| 6 | Chromanone ring-opening | Isoxanthohumol | Xanthohumol | 72% | [9] |

| Overall | Total Synthesis | Naringenin | Xanthohumol | ~23% | [9] |

| Alt. Overall | Total Synthesis | Phloracetophenone | Xanthohumol | 10% | [10][11] |

Table 2: Spectroscopic Data for Synthesized Xanthohumol

| Spectroscopic Method | Data | Reference |